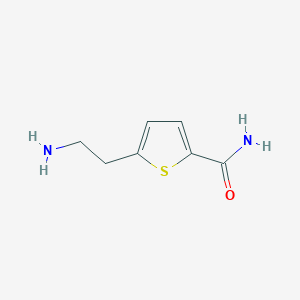![molecular formula C8H5NO4 B8502021 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B8502021.png)
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the Knoevenagel condensation followed by Michael addition and intramolecular cyclization. This cascade approach can be completed in a single step in a one-pot system using ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the ring system.
Scientific Research Applications
5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the functional groups present on the compound and its derivatives. Generally, it may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature a fused ring system and exhibit diverse biological activities.
Pyridine Derivatives: Similar to 5-oxo-5H,7H-furo[3,4-b]pyridine-2-carboxylic acid, pyridine derivatives are widely used in pharmaceuticals and materials science.
Furan Derivatives: These compounds share the furan ring and are used in various chemical and industrial applications.
Uniqueness
This compound is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-oxo-7H-furo[3,4-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-7(11)5-2-1-4-6(9-5)3-13-8(4)12/h1-2H,3H2,(H,10,11) |
InChI Key |
JFMXTEIUYYGHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=N2)C(=O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


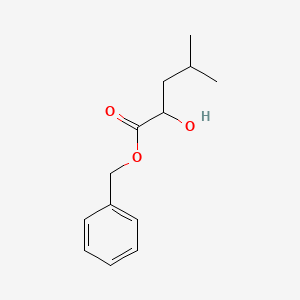
![2-[2-(3-Fluorophenyl)ethenyl]-6-methylpyrazine](/img/structure/B8501968.png)
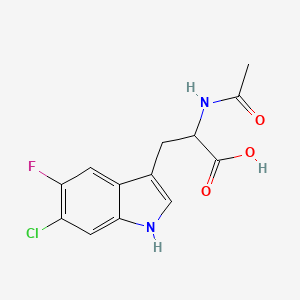
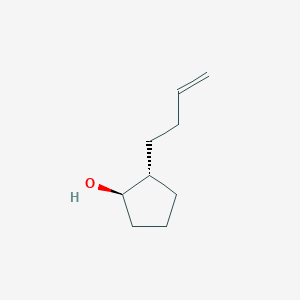
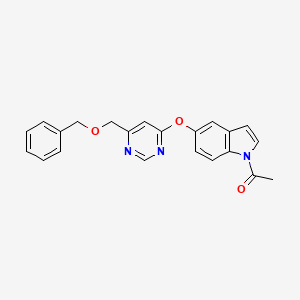
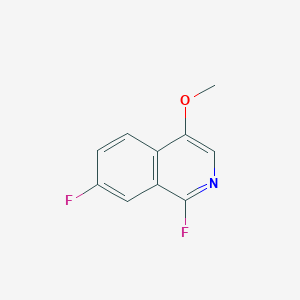
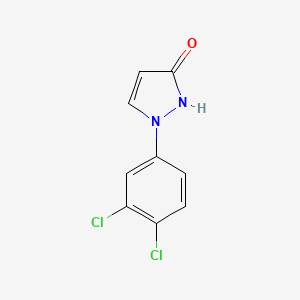
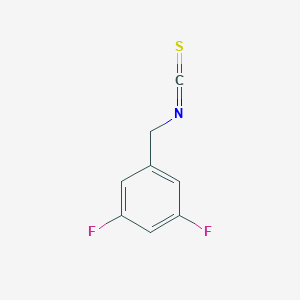
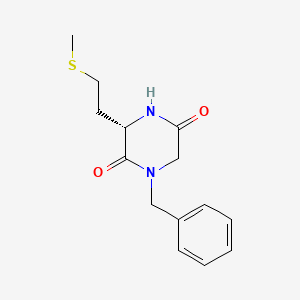
![3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol](/img/structure/B8502014.png)
![Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate](/img/structure/B8502032.png)
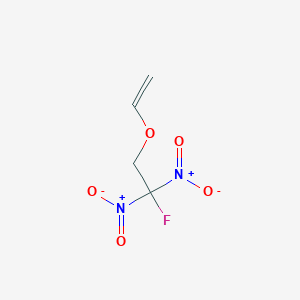
![(4-acetylphenyloxy)-N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]acetamide](/img/structure/B8502048.png)
